Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)-
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Overview
Description
Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the chloro group and subsequent functionalization with the methanesulfonamide and dimethylamino groups. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group in the acridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted acridine compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives. Its combination of a chloro group, methanesulfonamide, and dimethylamino groups makes it a versatile compound for various applications.
Properties
CAS No. |
88914-34-5 |
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Molecular Formula |
C22H21ClN4O2S |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[4-[(3-chloroacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21ClN4O2S/c1-27(2)21-13-15(26-30(3,28)29)9-11-19(21)25-22-16-6-4-5-7-18(16)24-20-12-14(23)8-10-17(20)22/h4-13,26H,1-3H3,(H,24,25) |
InChI Key |
GPPJQBFHHZZIDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
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